molecular formula C9H13N3O2 B8808850 N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide CAS No. 799781-97-8

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Cat. No.: B8808850
CAS No.: 799781-97-8
M. Wt: 195.22 g/mol
InChI Key: FWHHOSCDELSADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

799781-97-8

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

InChI

InChI=1S/C9H13N3O2/c1-11(14-2)9(13)8-6-7-4-3-5-12(7)10-8/h6H,3-5H2,1-2H3

InChI Key

FWHHOSCDELSADD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NN2CCCC2=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C([O-])c1cc2n(n1)CCC2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled (5-6° C.), stirred suspension of crude potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (21.9 g, 115 mmol) in dichloromethane (180 mL) containing N,N-dimethylformamide (2.5 mL, 32.3 mmol), is added, dropwise, oxalyl chloride (19.0 mL, 218 mmol) over a period of 10 minutes. The reaction is exothermic with gas evolution. After the addition, the ice-bath is removed and the reaction mixture stirred at room temperature. After 5 hours, the solution is added to a cooled, stirred (10-12° C.) suspension of N,O-dimethylhydroxylamine hydrochloride (17.6 g, 180 mmol) in dichloromethane (80 mL) containing N,N-diisopropylethyamine (100 mL, 574 mmol). After 18 hours at room temperature, water (150 mL) is added. The two layers are separated. The organic layer is extracted with water (3×150 mL), and the organic layer dried over anhydrous sodium sulfate, filtered and concentrated under diminished pressure to give a brown solid which is recrystallized from ether (35 mL) to give 15.6 g (69%) of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]-pyrazole-2-carboxamide as a brown solid having HPLC purity, 91.3% (HPLC conditions described in Example 17).
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
17.6 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 3.8 g, 25 mmol) is slurried in 40 ml of 2M oxalyl chloride in dichloromethane, and to the slurry are added a few drops of dimethylformamide. The resulting mixture is stirred under a nitrogen atmosphere at 15-22° C. for 10-12 hours. The resulting acid chloride as a dark solution is evaporated to a dry residue. The residue is dissolved in toluene (50 ml) and evaporated once more to give the crude acid chloride. To a stirred mixture of the crude acid chloride in dichloromethane (100 ml) and N,O-dimethylhydroxylamine hydrochloride (2.7 g, 27.5 mmol) at 0-5° C. is added pyridine (4.7 g, 3.2 ml, 60 mmol) dropwise under a nitrogen atmosphere while maintaining the temperature about 0-5° C. The resulting stirred mixture is allowed to warm to 15-20° C. over a period of 4 hours and the reaction is monitored for completion by HPLC (Prodigy ODS3 4.6×150 mm column, using a 10 minutes gradient from 90:10 to 10:90 water/acetonitrile with 0.02% trifluoroacetic acid and UV detection at 254 nm. The retention time of the amide was 1.1 min). The mixture is washed with water (50 ml), concentrated, and purified on a short column of silica gel using elution with chloroform to give upon evaporation of volatiles N-Methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide, 4.1 g, 86%) as a light-brown crystalline solid, m.p. 45-50° C., which is characterized by NMR, mass spectrum, and elemental analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To a cooled (5-6° C.), stirred suspension of crude potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (0.82 g, 4.3 mmol) in dichloromethane (15 mL), containing N,N-dimethylformamide (0.1 mL, 1.3 mmol), is added, dropwise, oxalyl chloride (0.6 mL, 6.9 mmol). The reaction is exothermic with gas evolution. After the addition, the ice-bath is removed to allow the reaction mixture to stir at room temperature. After 3 hours, the solution is added to a stirred, cooled (10-12° C.) suspension of N,O-dimethylhydroxylamine hydrochloride (0.67 g, 6.9 mmol) in dichloromethane (7 mL) containing pyridine (1.7 mL, 21 mmol). After 40 minutes at room temperature, dichloromethane (35 mL) and water (25 mL) are added. The two layers are separated. The organic layer is extracted with water (2×25 mL), dried over anhydrous sodium sulfate, filtered and concentrated under diminished pressure to give 0.75 g (89% yield) of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide as a brown solid.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.67 g
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
1.7 mL
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.